

Application Note: Quantification of L-Hyoscyamine in Plant Tissues Using HPLC-UV

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Compound of Interest		
Compound Name:	L-Hyoscyamine	
Cat. No.:	B15616859	Get Quote

Introduction

L-Hyoscyamine is a medicinally important tropane alkaloid and the levorotatory isomer of atropine[1][2]. It is synthesized by various species of the Solanaceae family, including genera such as Hyoscyamus, Datura, and Atropa[3][4][5]. **L-Hyoscyamine** functions as a non-selective, competitive antagonist of muscarinic receptors and is utilized in pharmaceuticals for its anticholinergic, antispasmodic, and mydriatic properties[1][4]. Due to its therapeutic significance and potential toxicity at higher doses, accurate quantification in plant raw materials is crucial for the standardization of herbal products and drug development.

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of **L-Hyoscyamine** in various plant tissues.

Principle of the Method

The method employs reverse-phase chromatography (RP-HPLC) to separate **L-Hyoscyamine** from other co-extracted plant metabolites. A C18 stationary phase is used, which retains non-polar compounds more strongly. The mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). By using an appropriate mobile phase composition, **L-Hyoscyamine** is effectively resolved and eluted from the column. Quantification is achieved by detecting the analyte's absorbance at a specific UV wavelength (typically 210-230 nm) and comparing the peak area to that of a certified reference standard[2][3]. The external standard method is commonly used for calibration[3].



Experimental Protocol

- 1. Apparatus and Materials
- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
- Data acquisition and processing software (e.g., OpenLab, LabSolutions).
- Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
 [2].
- Analytical balance (0.0001g precision).
- · Ultrasonic bath.
- Centrifuge.
- · Vortex mixer.
- Syringe filters (0.45 μm, PTFE or nylon).
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- 2. Reagents and Standards
- L-Hyoscyamine reference standard (≥98% purity).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (Milli-Q or equivalent HPLC grade).
- Ammonium hydroxide (25%).
- Chloroform (Analytical grade).



- Triethylammonium phosphate buffer or Potassium dihydrogen orthophosphate for mobile phase preparation[2][3].
- Orthophosphoric acid or glacial acetic acid for pH adjustment[1][6].
- 3. Preparation of Solutions
- Mobile Phase Example: Prepare a triethylammonium phosphate buffer (30 mM, adjusted to pH 6.2 with phosphoric acid). The mobile phase is a mixture of this buffer and acetonitrile in a 75:25 (v/v) ratio[3]. Filter through a 0.45 μm membrane filter and degas before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of L-Hyoscyamine reference standard and dissolve in a 10 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 100 μg/mL for the calibration curve.
- 4. Sample Preparation: Extraction from Plant Tissue
- Drying and Grinding: Dry the plant tissues (leaves, roots, stems) at 40-50°C until constant weight. Grind the dried material into a fine powder.
- Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask.
- Add 20 mL of an extraction solvent mixture of chloroform-methanol-25% ammonium hydroxide (15:5:1, v/v/v)[3].
- Sonication: Place the flask in an ultrasonic bath for 30-45 minutes to facilitate cell disruption and enhance extraction efficiency[6].
- Filtration and Evaporation: Filter the extract through Whatman No. 1 filter paper. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
- Reconstitution: Dissolve the dried residue in 5 mL of the mobile phase.
- Final Filtration: Filter the reconstituted solution through a 0.45 μm syringe filter into an HPLC vial before injection[7].



5. HPLC-UV Chromatographic Conditions

Parameter	Condition
Instrument	Agilent 1200 Series or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm[2]
Mobile Phase	30 mM Triethylammonium phosphate buffer (pH 6.2) : Acetonitrile (75:25, v/v)[3]
Flow Rate	1.0 mL/min[3]
Injection Volume	20 μL[7]
Column Temperature	30°C
Detection Wavelength	210 nm[2][3]
Run Time	15 minutes

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, LOD, and LOQ[2].

Specificity: The ability of the method to resolve the **L-Hyoscyamine** peak from other components in the plant matrix was confirmed by comparing the chromatograms of a blank (solvent), a standard solution, and a plant sample extract. The absence of interfering peaks at the retention time of **L-Hyoscyamine** indicates method specificity.

Linearity and Range: Linearity was established by injecting six concentrations of **L-Hyoscyamine** standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.

Table 1: Linearity Data for **L-Hyoscyamine** Quantification



Concentration (µg/mL)	Mean Peak Area (n=3)
5	150234
10	301567
25	752345
50	1508765
75	2259876
100	3012345
Regression Equation	y = 30050x + 1250
Correlation Coefficient (r²)	0.9995

Precision: Precision was evaluated at two levels: system precision and method precision (repeatability).

- System Precision: Six replicate injections of a single standard solution (50 μg/mL) were performed.
- Method Precision: Six different extracts were prepared from a single homogeneous plant sample and analyzed.

Table 2: Precision Results

Parameter	% RSD (Relative Standard Deviation)	Acceptance Criteria
System Precision (Peak Area)	0.85%	≤ 2.0%
Method Precision (Assay)	1.52%	≤ 3.0%

Accuracy (Recovery): The accuracy was determined by a recovery study using the standard addition method. A known amount of **L-Hyoscyamine** was spiked into a pre-analyzed plant sample at three different concentration levels (80%, 100%, and 120% of the expected sample concentration).



Table 3: Accuracy (Recovery) Results

Spiked Level	Amount Added (mg)	Amount Found (mg)	% Recovery
80%	0.80	0.79	98.75%
100%	1.00	0.99	99.00%
120%	1.20	1.17	97.50%
Mean Recovery	98.42%		

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the signal-to-noise (S/N) ratio. LOD is determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1[8].

Table 4: LOD and LOQ Values

Parameter	Value
LOD	0.1 μg/mL
LOQ	0.3 μg/mL

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The method was found to be robust as the %RSD of the results remained within acceptable limits.

Sample Analysis Results

The validated method was applied to determine the **L-Hyoscyamine** content in different tissues of Datura stramonium.

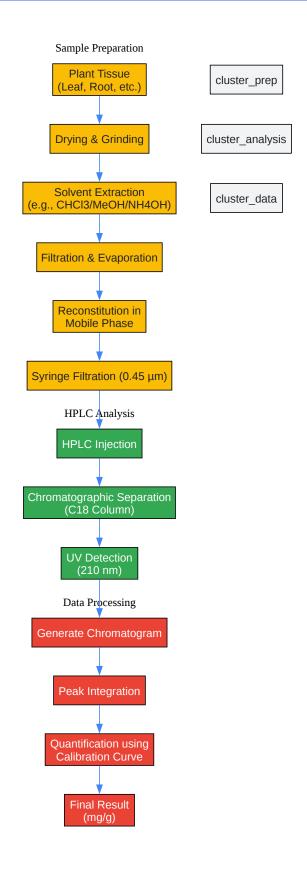
Table 5: L-Hyoscyamine Content in Datura stramonium Tissues



Plant Tissue	L-Hyoscyamine Content (mg/g Dry Weight)
Leaf	3.52 ± 0.15
Stem	0.78 ± 0.08
Root	8.14 ± 0.42[9]
Seed	1.25 ± 0.11

Visualizations





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Caption: Experimental workflow for **L-Hyoscyamine** quantification.





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Caption: Logical relationship of HPLC-UV system components.

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